molecular formula C12H10N4O B7880027 2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B7880027
M. Wt: 226.23 g/mol
InChI Key: FQAFXOZBQOEXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic organic compound belonging to the pyrazolo[1,5-d][1,2,4]triazine class This compound features a pyrazole ring fused to a triazine ring, with a methyl group at the 2-position and a phenyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the following steps:

  • Formation of the Pyrazole Ring: : The synthesis begins with the formation of a pyrazole ring through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Fusion with Triazine Ring: : The pyrazole ring is then fused with a triazine ring using appropriate reagents and reaction conditions, such as heating in the presence of a dehydrating agent.

  • Introduction of Substituents:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkyl halides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: : Amines, alkyl halides, and strong bases.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted pyrazolotriazines.

Scientific Research Applications

2-Methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-Methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is compared with other similar compounds, such as:

  • Pyrazolo[3,4-d]pyrimidine: : Similar structure but different substitution pattern.

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: : Similar heterocyclic core but different functional groups.

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methyl-7-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-7-10-12(17)14-13-11(16(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAFXOZBQOEXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)C(=O)NN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.